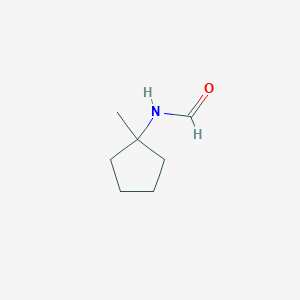

N-(1-Methylcyclopentyl)formamide

Description

Contextualization within N-Substituted Formamides

N-substituted formamides are a class of organic compounds characterized by a formyl group (–CHO) attached to a nitrogen atom, which is further substituted with one or two organic groups. nih.gov These compounds are of significant interest in organic chemistry due to their diverse applications. They serve as important intermediates in the synthesis of a wide range of chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals. mdpi.combeilstein-journals.org

The formamide (B127407) functional group can act as a precursor to other important functionalities. For instance, N-substituted formamides can be dehydrated to form isocyanides, which are valuable reagents in multicomponent reactions. wikipedia.org They can also be hydrolyzed to yield primary or secondary amines. nih.gov Furthermore, the formyl group can participate in various chemical transformations, such as the Vilsmeier-Haack reaction for the formylation of aromatic compounds. beilstein-journals.org

The reactivity and physical properties of N-substituted formamides are influenced by the nature of the substituent on the nitrogen atom. In the case of N-(1-Methylcyclopentyl)formamide, the tertiary alkyl group (1-methylcyclopentyl) introduces specific steric and electronic effects that can modulate the reactivity of the formamide moiety.

Table 1: Comparison of Selected N-Substituted Formamides

| Compound Name | Structure | Key Features and Applications |

| N-Methylformamide | CH₃NHCHO | A simple N-substituted formamide used as a reagent in various organic syntheses and as a high-polarity solvent. mdpi.com |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | A common polar aprotic solvent widely used in chemical reactions and industrial processes. mdpi.com |

| N-Benzylformamide | C₆H₅CH₂NHCHO | A substrate in enzymatic hydrolysis studies and an intermediate in the synthesis of benzylamine. nih.gov |

| This compound | c-C₅H₈(CH₃)NHCHO | A tertiary N-alkyl formamide with a cyclic substituent, potentially useful as a synthetic intermediate. |

This table is generated based on general chemical knowledge and data from cited sources.

Significance of Cyclic Amides in Organic Synthesis and Chemical Transformations

Amides containing a cyclic substituent on the nitrogen atom, such as this compound, are a subset of the broader class of cyclic amides. Cyclic amides, including lactams (where the amide is part of a ring), are prevalent in many natural products and biologically active molecules. The conformational rigidity imposed by the cyclic structure can be advantageous in the design of molecules with specific biological targets.

The synthesis of N-substituted amides from cyclic precursors is a well-established area of organic chemistry. Two notable reactions for the synthesis of compounds like this compound are the Ritter reaction and the Leuckart reaction.

The Ritter Reaction: This reaction involves the addition of a nitrile to a carbocation, which can be generated from an alcohol or alkene in the presence of a strong acid. wikipedia.orgorganic-chemistry.orgjkchemical.com For the synthesis of this compound, 1-methylcyclopentanol (B105226) could serve as the carbocation precursor, reacting with a cyanide source (like hydrogen cyanide or trimethylsilyl (B98337) cyanide) in an acidic medium. wikipedia.orgnrochemistry.com The initial product is a nitrilium ion, which is then hydrolyzed to the corresponding amide. organic-chemistry.orgnrochemistry.com A patent for the synthesis of the related compound, N-(1-methylcyclopentyl)-benzamide, from 1-methylcyclopentanol and benzonitrile (B105546) using sulfuric acid, provides strong evidence for the feasibility of a Ritter-type synthesis for the formamide derivative. google.com

The Leuckart Reaction: This reaction provides a method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source. nih.gov To synthesize this compound via this route, one would first need to prepare 1-methylcyclopentylamine. This amine could then be formylated using various reagents, such as formic acid or a formic acid equivalent. nih.govnih.gov

The choice of synthetic route would depend on the availability of starting materials, desired yield, and reaction conditions.

Scope and Research Imperatives for this compound

Given the limited specific research on this compound, several areas present opportunities for future investigation:

Synthetic Methodology: The development and optimization of synthetic routes to this compound would be a primary research imperative. This would involve a detailed study of the Ritter and Leuckart reactions, as well as other potential formylation methods, to identify the most efficient and scalable process. Characterization of the compound using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would be essential to confirm its structure and purity.

Chemical Reactivity: A thorough investigation of the chemical reactivity of this compound is warranted. This could include its hydrolysis to 1-methylcyclopentylamine, its dehydration to 1-isocyano-1-methylcyclopentane, and its participation in other transformations characteristic of N-substituted formamides. The steric hindrance provided by the 1-methylcyclopentyl group may lead to unique reactivity profiles compared to less hindered formamides.

Applications in Medicinal Chemistry: The 1-methylcyclopentyl moiety is a structural motif found in some biologically active compounds. Therefore, this compound could serve as a valuable building block for the synthesis of novel pharmaceutical agents. Research could focus on incorporating this fragment into larger molecules and evaluating their biological activity. A related compound, N-(1-methylcyclopentyl)-benzamide, is noted as an important fine organic intermediate for synthesizing the pharmaceutical intermediate N-methyl-1-methylcyclopentylamine. google.com

Table 2: Potential Research Directions for this compound

| Research Area | Key Objectives | Potential Significance |

| Synthesis and Characterization | Develop efficient synthetic protocols (e.g., via Ritter or Leuckart reactions). Purify and fully characterize the compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS). | Provide reliable methods for accessing the compound for further study. Establish a reference database of its physical and spectral properties. |

| Reactivity Studies | Investigate hydrolysis, dehydration, and other chemical transformations. Compare its reactivity to other N-substituted formamides. | Uncover novel reaction pathways and synthetic applications. Understand the influence of the cyclic substituent on reactivity. |

| Medicinal Chemistry Applications | Use as a scaffold or intermediate for the synthesis of new biologically active molecules. | Potentially lead to the discovery of new therapeutic agents. |

This table outlines prospective research areas based on the established roles of similar chemical compounds.

Structure

3D Structure

Properties

CAS No. |

801282-64-4 |

|---|---|

Molecular Formula |

C7H13NO |

Molecular Weight |

127.18 g/mol |

IUPAC Name |

N-(1-methylcyclopentyl)formamide |

InChI |

InChI=1S/C7H13NO/c1-7(8-6-9)4-2-3-5-7/h6H,2-5H2,1H3,(H,8,9) |

InChI Key |

XBMRHSBPZGKJRT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)NC=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N 1 Methylcyclopentyl Formamide

Direct Formylation Strategies for Amine Precursors

The most straightforward approach to synthesizing N-(1-Methylcyclopentyl)formamide involves the direct formylation of 1-methylcyclopentylamine. This can be achieved using a variety of formylating agents and reaction conditions.

Formylation of 1-Methylcyclopentylamine with Formic Acid and Derivatives

The reaction of 1-methylcyclopentylamine with formic acid is a fundamental method for the synthesis of this compound. This reaction typically involves heating the amine with an excess of formic acid. To drive the reaction to completion, azeotropic removal of water using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) is often employed. mdpi.com The reaction can also be carried out under solvent-free conditions by heating the amine and formic acid mixture. mdpi.com

Another common formylating agent is acetic formic anhydride (B1165640) (AFA), which can be generated in situ from formic acid and acetic anhydride. This method is highly effective and often proceeds rapidly, even at low temperatures, for a wide range of amines, including sterically hindered ones. mdpi.com The use of AFA can lead to high yields of the corresponding formamide (B127407).

The choice of formylating agent and reaction conditions can be tailored to optimize the yield and purity of the final product. Below is a table summarizing typical conditions for the formylation of amines using formic acid and its derivatives.

| Formylating Agent | Catalyst/Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Formic Acid | Toluene (Dean-Stark) | Reflux | Varies | Good to Excellent |

| Formic Acid | Solvent-free | 80 | Varies | Good |

| Acetic Formic Anhydride | Acetic Anhydride | -20 to RT | < 15 min | 97-100 |

Table 1: Representative Conditions for Direct Formylation of Amines.

Catalytic Approaches in Formylation

To improve the efficiency and mildness of the formylation reaction, various catalytic systems have been developed. These catalysts can activate either the amine or the formylating agent, facilitating the reaction under less harsh conditions.

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for a variety of organic transformations, including the N-formylation of amines. nih.govnih.gov These porous materials offer a high concentration of active metal sites and can be designed for high selectivity. For the synthesis of N-formamides, MOFs containing metals such as cobalt or zinc have been shown to be effective. nih.gov

In a typical procedure, the amine is reacted with a formylating agent, such as carbon dioxide and a silane (B1218182) reducing agent, in the presence of a MOF catalyst. nih.gov The reaction often proceeds under mild conditions, and the heterogeneous nature of the catalyst allows for easy separation and recycling. The high surface area and tunable porosity of MOFs can also contribute to their catalytic activity by enhancing substrate accessibility to the active sites. nih.gov

| MOF Catalyst | Reactants | Solvent | Temperature (°C) | Pressure | Typical Yield (%) |

| Cobalt-based MOF | Amine, CO2, Phenylsilane | THF | 25-100 | 10 bar CO2 | Excellent |

| Zinc-based MOF | Amine, CO2, Hydrosilane | - | 25 | 1 atm CO2 | High |

Table 2: Examples of MOF-Catalyzed N-Formylation of Amines.

Triflic anhydride (Tf₂O) is a powerful activating agent that can be used to promote the formylation of amines with formic acid. brainly.com The reaction is believed to proceed through the formation of a mixed anhydride, which is a highly reactive formylating species. brainly.com This method is particularly useful for the formylation of less reactive amines.

In a typical procedure, the amine is treated with formic acid in the presence of triflic anhydride and a non-nucleophilic base, such as triethylamine, in an inert solvent like dichloromethane. brainly.com The reaction is often rapid and proceeds under mild conditions to afford the desired formamide in good to excellent yields. brainly.com The plausible mechanism involves the activation of formic acid by triflic anhydride to form a mixed anhydride, which is then attacked by the amine to yield the formamide product. brainly.com

| Amine Substrate | Reagents | Solvent | Temperature | Typical Yield (%) |

| Aryl Amines | HCOOH, Tf₂O, Et₃N | Dichloromethane | Not specified | 75-91 |

Table 3: Triflic Anhydride Activated Formylation of Amines.

Microwave-Assisted Formylation Techniques

Microwave-assisted organic synthesis has gained significant attention as a method to accelerate chemical reactions, often leading to higher yields and cleaner products in shorter reaction times. This technique has been successfully applied to the N-formylation of amines.

In a typical microwave-assisted formylation, the amine, a formylating agent (such as formic acid or a formic acid equivalent), and sometimes a catalyst are subjected to microwave irradiation in a suitable solvent or under solvent-free conditions. The rapid heating provided by microwaves can significantly reduce the reaction time compared to conventional heating methods. For instance, formylation of amines and amino acid esters with formic acid and 2-chloro-4,6-dimethoxy nih.govnih.govbrainly.comtriazine (CDMT) can be achieved in minutes under microwave irradiation, yielding nearly quantitative results. mdpi.com

| Amine Type | Formylating System | Conditions | Typical Yield (%) |

| Various Amines | 2-Formyl-1,3-dimethyl-1H-imidazol-3-ium iodide | THF, 70 °C, 20 min, MW | 53-96 |

| Amines/Amino Acid Esters | Formic Acid, CDMT, DMAP, NMM | DCM, MW | Nearly quantitative |

Table 4: Microwave-Assisted N-Formylation of Amines.

Indirect Synthetic Routes and Precursor Transformations

While the direct formylation of 1-methylcyclopentylamine is the most common route to this compound, other indirect methods involving the transformation of different precursor molecules can also be envisioned.

One potential indirect route is the hydrolysis of the corresponding isocyanide . The dehydration of N-substituted formamides is a known method for the synthesis of isocyanides. nih.govnih.govnih.gov Therefore, the reverse reaction, the hydration of 1-isocyano-1-methylcyclopentane, would yield the target formamide.

Another conceivable indirect pathway is the Beckmann rearrangement of the oxime derived from 1-acetylcyclopentane. The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. digitellinc.comchemicalbook.com Treatment of 1-acetylcyclopentane with hydroxylamine (B1172632) would yield the corresponding ketoxime. Subsequent treatment of this oxime with an acid catalyst, such as sulfuric acid or polyphosphoric acid, could induce the rearrangement to produce this compound. chemicalbook.com

Furthermore, the hydrolysis of nitriles can lead to amides. google.comreddit.com While this would be a more convoluted route, the synthesis of 1-cyano-1-methylcyclopentane followed by controlled partial hydrolysis could potentially yield this compound. However, controlling the hydrolysis to stop at the amide stage without proceeding to the carboxylic acid can be challenging. reddit.com

A Comprehensive Analysis of this compound Synthesis

This compound is a notable chemical compound within the broader class of formamides, which are recognized for their significance as intermediates in the production of a variety of fine chemicals and pharmaceuticals. researchgate.netnih.gov The synthesis of formamides, including this compound, is a focal point of research, with an emphasis on developing efficient and environmentally sustainable methods. tandfonline.comrsc.org

Synthetic Methodologies and Reaction Pathways

The creation of this compound can be achieved through several synthetic routes, leveraging foundational reactions in organic chemistry. These methods often involve the formation of a crucial amine intermediate, which is subsequently formylated.

Reductive Amination of Carbonyl Compounds as an Intermediate Step

Reductive amination stands as a cornerstone reaction for the synthesis of amines from carbonyl compounds like aldehydes and ketones. organicreactions.org This process involves the condensation of a carbonyl compound with an amine, followed by reduction of the resulting imine or enamine in the same reaction vessel. organicreactions.org In the context of this compound synthesis, 1-methylcyclopentanone would serve as the carbonyl precursor.

A significant advancement in this area is the direct synthesis of N-formamides by coupling reductive amination with the fixation of carbon dioxide (CO2). researchgate.netnih.gov This one-pot approach utilizes a catalyst, such as a metal-organic framework supported ruthenium catalyst (Ru/MFM-300(Cr)), to facilitate the reaction between a carbonyl compound, an amine, and CO2 in the presence of hydrogen gas. researchgate.netnih.gov This method is highly selective for a wide array of carbonyl compounds. researchgate.netnih.gov The process is believed to proceed through a formate (B1220265) species as an intermediate, derived from the CO2. researchgate.net

Table 1: Reductive Amination Approach for N-Formamide Synthesis

| Reactants | Catalyst | Key Features |

|---|

Conversion of Oximes to Amine Precursors Followed by Acylation

Another synthetic strategy involves the conversion of oximes to their corresponding amines, which are then acylated to yield the final formamide product. Oximes can be synthesized from amines through a chemoenzymatic oxidation process. rsc.org This method employs a lipase-catalyzed perhydrolysis reaction to form a reactive peracid intermediate, which then oxidizes the amine to an oxime. rsc.org

Once the oxime is formed, it can be reduced to the primary amine, 1-methylcyclopentylamine. This amine can then undergo N-formylation. A variety of reagents can be used for the formylation step.

Green Chemistry Approaches in N-Formamide Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for N-formamides, aiming to reduce waste and utilize sustainable resources. rsc.orgrsc.org

The use of carbon dioxide as a C1 source for N-formylation is a prominent green chemistry strategy. rsc.orgrsc.org This approach not only utilizes a greenhouse gas but also offers an alternative to traditional, often toxic, formylating agents. researchgate.netnih.gov The direct synthesis of N-formamides from carbonyl compounds, amines, and CO2, as mentioned earlier, is a prime example of this approach. researchgate.netnih.gov The reaction is typically carried out under pressure and with a suitable catalyst. researchgate.netmdpi.com

Research has explored various catalytic systems for this transformation, including both homogeneous and heterogeneous catalysts. rsc.org For instance, a copper(II) acetate-DMAP catalytic system has shown excellent selectivity for the N-formylation of amines using CO2 and H2, even for amines containing unsaturated groups. rsc.org

Table 2: Green Synthesis of N-Formamides Using CO₂

| Catalyst System | Reducing Agent | Key Advantages |

|---|---|---|

| Ru/MFM-300(Cr) | H₂ | Direct synthesis from carbonyls, high selectivity. researchgate.netnih.gov |

| Cu(OAc)₂–DMAP | H₂ | Active for N-formylation, does not hydrogenate unsaturated groups. rsc.org |

Performing reactions under solvent-free conditions is another key aspect of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. tandfonline.comtandfonline.com Several methods for N-formylation of amines have been developed that proceed without a solvent. tandfonline.comtandfonline.com

One such method involves the use of formic acid or ethyl formate as the formylating agent at an elevated temperature (e.g., 60°C) without any catalyst. tandfonline.com This protocol is applicable to a wide range of both aromatic and aliphatic amines, providing moderate to excellent yields. tandfonline.com The proposed mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the formylating agent, followed by the loss of water or ethanol. tandfonline.com

Another solvent- and catalyst-free approach utilizes aromatic formates as N-formylating agents at ambient conditions. tandfonline.com The reaction's rate and yield are influenced by the structures of both the amine and the aromatic formate. tandfonline.com

Table 3: Solvent-Free N-Formylation Methods

| Formylating Agent | Conditions | Scope |

|---|---|---|

| Formic acid/Ethyl formate | 60°C, Catalyst-free | Aromatic and aliphatic amines. tandfonline.com |

Chemical Reactivity and Mechanistic Studies of N 1 Methylcyclopentyl Formamide

Transformations of the Formamide (B127407) Functional Group

The formamide group is a versatile functional group that can undergo a variety of chemical transformations. These reactions are central to its utility in synthetic chemistry.

N-substituted formamides like N-(1-Methylcyclopentyl)formamide can be hydrolyzed under acidic or basic conditions. This reaction breaks the amide bond (C-N).

Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the carbonyl oxygen of the formamide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, yields formic acid and the corresponding amine, 1-methylcyclopentanamine.

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This forms a tetrahedral intermediate which then expels the amide anion. The amide anion subsequently deprotonates the resulting formic acid to yield a formate (B1220265) salt and 1-methylcyclopentanamine. This process generally requires heat. In some cases, the hydrolysis of formamide can be carried out with bases like sodium hydroxide or potassium hydroxide. google.com

It has been noted that under certain conditions, such as in prebiotic chemistry studies, the hydration of a nitrile group can occur faster than the deformylation of an N-formyl group in related molecules, which protects the aminonitrile from reverting. nih.govacs.org

Formamides can serve as catalysts in the formation of other amides and esters. In a process utilizing cyanuric chloride (TCT) as a promoter, a catalytic amount of formamide can facilitate the conversion of carboxylic acids into amides, esters, and thioesters. nih.gov The mechanism involves the formamide reacting with TCT to form Vilsmeier-type intermediates. This activated species then reacts with a carboxylic acid to generate an acid chloride in situ. The acid chloride is a highly reactive intermediate that readily reacts with an amine or alcohol to produce the desired amide or ester in high yield. This method is noted for its cost-efficiency. nih.gov

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. organic-chemistry.org The key component of this reaction is the Vilsmeier reagent, an electrophilic chloroiminium ion, which is generated in situ from a substituted formamide and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.comchemistrysteps.com

The mechanism proceeds as follows:

The carbonyl oxygen of the formamide attacks the phosphorus atom of POCl₃.

A chloride ion is eliminated and subsequently attacks the carbonyl carbon, leading to the formation of a chloroiminium ion, the Vilsmeier reagent. youtube.comchemistrysteps.com

This reagent is a weak electrophile that then reacts with an electron-rich aromatic ring via electrophilic aromatic substitution to form an iminium ion intermediate. youtube.comchemistrysteps.com

Hydrolysis of this intermediate during aqueous workup yields the final aryl aldehyde or ketone. wikipedia.orgyoutube.com

While N,N-dimethylformamide (DMF) is the most common formamide used, other N-substituted formamides can, in principle, participate in this type of transformation.

The formamide functionality is a precursor to various other nitrogen-containing functional groups.

Isocyanides : The most direct conversion of an N-substituted formamide is its dehydration to an isocyanide (isonitrile). This transformation can be achieved using various dehydrating agents. nih.gov Common reagents include phosphorus oxychloride in the presence of a base like triethylamine, which can produce isocyanides in high yields within minutes. nih.gov Another effective system is the combination of triphenylphosphine (B44618) and iodine with a tertiary amine, which provides a mild and cost-effective route to both alkyl and aryl isocyanides. thieme-connect.comorganic-chemistry.orgd-nb.info These methods are often compatible with various functional groups. thieme-connect.com

Formamidines : N-substituted formamides can be converted into formamidines. acs.org One method involves reacting the formamide with an activating agent, such as dimethyl sulfate, to form a complex. This complex then reacts with another amine in a transamination reaction to yield the corresponding N,N'-disubstituted formamidine. google.com

Nitriles : The direct conversion of the N-substituted formamide group in a compound like this compound to a nitrile is not a commonly reported transformation. However, related compounds, N-formylaminonitriles, can be readily formed from aldehydes, cyanide, and formamide, highlighting the role of formamide in the synthesis of nitrile-containing precursors to amino acids. nih.govacs.org

Ureas : Formamides can serve as a carbonyl source for the synthesis of ureas, avoiding the use of hazardous reagents like phosgene. acs.orgnih.gov Catalytic methods, often employing ruthenium complexes, facilitate the dehydrogenative coupling of formamides with amines to produce N,N'-disubstituted or trisubstituted ureas. acs.orgnih.gov The reaction mechanism is believed to proceed through the dehydrogenation of the formamide to a transient isocyanate, which then reacts with an amine to form the urea (B33335). nih.govacs.org

Carbamates : Similar to urea synthesis, formamides can be converted to carbamates. This is typically achieved through catalytic dehydrogenation, often with an iron or ruthenium pincer complex, to form an isocyanate intermediate. acs.orgorganic-chemistry.org This reactive isocyanate is then trapped by an alcohol to generate the corresponding carbamate. acs.orgresearchgate.net This method is compatible with a range of N-alkyl formamides and various alcohols. acs.org

| Target Compound | Starting Material | Typical Reagents | General Mechanism | Reference |

|---|---|---|---|---|

| Isocyanide | N-Substituted Formamide | POCl₃/Et₃N or PPh₃/I₂ | Dehydration | nih.govthieme-connect.com |

| Formamidine | N-Substituted Formamide | Activating agent (e.g., (CH₃)₂SO₄), then an amine | Activation followed by transamination | google.com |

| Urea | N-Substituted Formamide | Amine, Ru-catalyst | Dehydrogenative coupling via isocyanate | acs.orgnih.gov |

| Carbamate | N-Substituted Formamide | Alcohol, Fe or Ru-catalyst | Dehydrogenative coupling via isocyanate | acs.org |

Reactions Involving the Cyclopentyl Moiety

The 1-methylcyclopentyl group primarily exerts steric and conformational effects on the reactivity of the formamide group.

Stereochemistry : The carbon atom of the cyclopentyl ring bonded to the formamide nitrogen is a quaternary carbon, also attached to a methyl group and two methylene (B1212753) (-CH₂-) groups of the ring. Because this carbon is not bonded to four different groups, it is not a stereocenter. Therefore, this compound is an achiral molecule and does not have enantiomers. youtube.com

Conformational Analysis : The cyclopentane (B165970) ring is not planar and exists in puckered conformations to relieve ring strain, primarily the "envelope" and "half-chair" (or "twist") conformations. The presence of the methyl and formamido substituents on the same carbon atom (C1) influences the conformational equilibrium of the ring.

Furthermore, significant conformational considerations apply to the amide bond itself. Due to the partial double bond character of the C-N bond, rotation is restricted, leading to the existence of planar cis and trans rotamers (also referred to as E/Z isomers). For N-substituted formamides, the trans conformer, where the alkyl group (the 1-methylcyclopentyl group) and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable than the cis conformer due to reduced steric hindrance. The energy difference between these conformers can be determined using techniques like NMR and IR spectroscopy, often aided by theoretical calculations. rsc.org

Ring-Opening or Expansion Reactions (Theoretical Considerations)

The cyclopentyl moiety of this compound is subject to ring strain, a factor that can drive rearrangements toward more stable cyclic systems under certain reaction conditions. While cyclopentane is more stable than cyclopropane (B1198618) or cyclobutane, it is less stable than the virtually strain-free cyclohexane (B81311) ring. This inherent strain provides a thermodynamic driving force for ring expansion.

Theoretically, if a carbocation were generated at the tertiary carbon of the 1-methylcyclopentyl group (for instance, through a reaction involving the formamide group or under strongly acidic conditions), it could undergo a ring-expansion rearrangement. This process, a type of alkyl shift, would involve the migration of one of the adjacent ring carbons to the cationic center, transforming the five-membered ring into a six-membered one. This rearrangement converts the tertiary 1-methylcyclopentyl carbocation into a more stable tertiary cyclohexyl carbocation, driven by the relief of ring strain. Such ring-expansion reactions are well-documented phenomena in carbocation chemistry, including in pinacol-type and Tiffeneau–Demjanov rearrangements.

Table 1: Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Relative Stability |

|---|---|---|---|

| Cyclopropane | 3 | ~27.5 | Low |

| Cyclobutane | 4 | ~26.3 | Low |

| Cyclopentane | 5 | ~6.2 | Moderate |

| Cyclohexane | 6 | ~0 | High |

This table illustrates the thermodynamic driving force for the expansion of smaller, more strained rings into the highly stable cyclohexane conformation.

Substituent Effects on Reactivity (if applicable to derivatives)

While specific research on derivatives of this compound is limited, the principles of substituent effects can be extrapolated from related chemical systems. Substituents on the cyclopentyl ring would profoundly influence the molecule's reactivity, particularly in reactions involving carbocationic intermediates.

Electronic Effects: Electron-donating groups (EDGs), such as alkyl or alkoxy groups, attached to the cyclopentyl ring would stabilize a nearby positive charge. This stabilization would accelerate reactions proceeding through a carbocation intermediate, including potential ring expansions. Conversely, electron-withdrawing groups (EWGs), like halogens or nitro groups, would destabilize a carbocation, thereby slowing down or inhibiting such reactions.

Steric Effects: The size and position of substituents can introduce steric hindrance, which may affect the rate and regioselectivity of reactions. For instance, a bulky substituent could hinder the approach of a reagent to a specific face of the ring or influence the conformational changes required to achieve a transition state for rearrangement. In analogous N-substituted benzamide (B126) systems, steric hindrance has been shown to prevent the amide moiety from achieving coplanarity with an aromatic ring, altering its electronic properties and reactivity.

Reaction Mechanisms and Kinetics

Understanding the precise sequence of bond-making and bond-breaking events, along with the rates of these steps, is fundamental to controlling the chemical behavior of this compound.

Computational Elucidation of Reaction Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool for investigating reaction mechanisms, especially for transient or complex pathways. These methods allow for the mapping of potential energy surfaces, which can identify the structures and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For this compound, a plausible reaction is the dehydration to form the corresponding isocyanide, a common transformation for N-substituted formamides. A computational study of this process would involve:

Modeling the initial reactant complex, for example, with a dehydrating agent like phosphorus oxychloride.

Calculating the energy barriers (activation energies) for each proposed mechanistic step.

Identifying the lowest energy pathway to the isonitrile product.

Predicting the reaction's thermodynamics (e.g., ΔG) to determine its spontaneity.

Table 2: Hypothetical DFT Calculation for a Reaction Pathway

| Species | Description | Relative Enthalpy (ΔH, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

|---|---|---|---|

| Reactants | This compound + Reagent | 0.0 | 0.0 |

| Transition State 1 (TS1) | Activation barrier for intermediate formation | +25.5 | +28.0 |

| Intermediate | A transient species along the pathway | +5.2 | +7.5 |

| Transition State 2 (TS2) | Activation barrier for product formation | +15.8 | +17.3 |

| Products | 1-Isocyano-1-methylcyclopentane + Byproducts | -10.1 | -15.4 |

Illustrative energy profile for a hypothetical reaction of this compound. Such computational data helps rationalize reaction feasibility and mechanism.

Hydride Shift Mechanisms (Relevant to cyclopentyl carbocations)

Carbocation rearrangements are rapid processes that occur to generate a more stable carbocation from a less stable one. A primary mechanism for this is the 1,2-hydride shift, where a hydrogen atom, along with its pair of bonding electrons, migrates to an adjacent positively charged carbon.

While the carbocation formed directly from this compound at the C1 position is already tertiary and stable, a hydride shift could be relevant if an isomeric precursor were used. For example, if a reaction started with a precursor that generated a secondary carbocation on the cyclopentyl ring, a 1,2-hydride shift would rapidly occur to form the more stable tertiary 1-methylcyclopentyl carbocation. The driving force is the significant increase in stability when moving from a secondary to a tertiary carbocation.

Table 3: Relative Stability of Carbocations

| Carbocation Type | Structure | Relative Stability | Reason |

|---|---|---|---|

| Primary (1°) | R-CH₂⁺ | Least Stable | Minimal inductive effect and hyperconjugation |

| Secondary (2°) | R₂-CH⁺ | More Stable | Increased inductive effect and hyperconjugation |

| Tertiary (3°) | R₃-C⁺ | Most Stable | Maximum inductive effect and hyperconjugation |

The stability order of carbocations, which dictates the direction of rearrangement processes like hydride shifts.

Photo-oxidation Mechanisms (General Formamides)

The atmospheric degradation of formamides is often initiated by reaction with hydroxyl (OH) radicals, a process known as photo-oxidation. Studies on analogous compounds like N-methylformamide (NMF) and N,N-dimethylformamide (DMF) provide a strong basis for predicting the photo-oxidation mechanism of this compound. The reaction begins with the abstraction of a hydrogen atom by an OH radical.

For this compound, there are three potential sites for H-atom abstraction:

The Formyl Hydrogen (-CHO): Abstraction here leads to an N-centered radical, which can be a significant pathway.

The Methyl Group (-CH₃): Abstraction from the methyl group creates

Advanced Spectroscopic and Structural Elucidation Methodologies for N 1 Methylcyclopentyl Formamide

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of N-(1-Methylcyclopentyl)formamide. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus.

Expected ¹H and ¹³C NMR Signals:

¹H NMR: The spectrum is expected to show distinct signals for the formyl proton (-CHO), the methyl group protons (-CH₃), and the methylene (B1212753) protons (-CH₂) of the cyclopentyl ring.

¹³C NMR: The spectrum will display signals for the carbonyl carbon (C=O), the methyl carbon, the quaternary carbon of the cyclopentyl ring, and the various methylene carbons of the ring.

Table 1: Predicted NMR Chemical Shifts for this compound This table is predictive, based on data from analogous compounds.

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Formyl (-CHO) | ~8.0 | ~163 | The formyl proton is a singlet. The carbonyl carbon is significantly deshielded. |

| Methyl (-CH₃) | ~1.2-1.5 | ~25-30 | The methyl protons are a singlet. |

| Cyclopentyl (-CH₂) | ~1.5-1.8 | ~23-40 | Methylene protons will appear as complex multiplets. Multiple distinct signals are expected for the non-equivalent ring carbons. |

| Quaternary Carbon (C-N) | N/A | ~55-65 | This carbon has no attached protons. |

A key structural feature of amides is the restricted rotation around the carbon-nitrogen (C-N) bond due to its partial double bond character. This phenomenon, arising from the delocalization of the nitrogen lone pair electrons into the carbonyl group, can lead to the existence of stable rotational isomers (rotamers). For this compound, this would result in E and Z conformers.

The energy barrier for this rotation in amides like formamide (B127407) is significant, approximately 18 kcal/mol. researchgate.net This restricted rotation can make the two sides of the cyclopentyl ring magnetically non-equivalent, leading to more complex NMR spectra. In N-methylated peptides, this can result in multiple conformational states. nih.gov The presence of two conformers can be confirmed by NMR, particularly at low temperatures where the interchange between states is slow on the NMR timescale, potentially showing two distinct sets of signals for the methyl and cyclopentyl groups. nih.govrsc.org However, due to the significant steric bulk of the 1-methylcyclopentyl group compared to the formyl hydrogen, it is highly probable that one conformer will be strongly favored.

The choice of solvent can significantly influence NMR spectra, particularly for polar molecules like amides. mit.eduepfl.ch The chemical shift of protons involved in or near hydrogen-bonding sites, such as the water peak, is notably dependent on the solvent environment. mit.edupitt.edu For amides, polar solvents can stabilize the charge-separated resonance structure, which increases the double-bond character of the C-N bond and raises the barrier to rotation. researchgate.net This effect can be observed by comparing spectra recorded in a non-polar solvent (like C₆D₆) with those from a polar aprotic solvent (like DMSO-d₆) or a polar protic solvent (like D₂O). epfl.chillinois.edu For instance, studies on formamide have shown that the rotational energy barrier increases in more polar solvents. researchgate.net This principle applies to this compound, where a change in solvent could alter the chemical shifts of the formyl and adjacent alkyl protons.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental formula of a compound. For this compound (C₇H₁₃NO), the exact mass of the molecular ion provides crucial confirmation of its identity. High-resolution mass spectrometry (HRMS) would detect the protonated molecule, [M+H]⁺, at a predicted m/z of approximately 128.1070.

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides structural information. nih.govnih.gov Based on the principles of amide fragmentation, several characteristic product ions can be predicted for this compound. miamioh.edu Analysis of analogous compounds like N-cyclohexylformamide shows key fragmentation pathways. nih.gov

Predicted Fragmentation Pathways:

Loss of the formyl radical: Cleavage of the N-CHO bond would result in the loss of a 29 Da neutral fragment (•CHO), leading to a significant peak corresponding to the 1-methylcyclopentylaminyl cation.

Alpha-cleavage at the carbonyl: Loss of the formyl hydrogen (1 Da) is a common pathway.

Cleavage of the N-Cyclopentyl bond: Fragmentation can occur at the bond between the nitrogen and the cyclopentyl ring, leading to the formation of a 1-methylcyclopentyl cation (m/z 83) or a formamide-related radical cation.

Ring Fragmentation: The cyclopentyl ring itself can undergo fragmentation, typically through the loss of small neutral molecules like ethene (C₂H₄, 28 Da).

Table 2: Predicted Key Mass Spectrometry Fragments for this compound This table is predictive and based on general fragmentation rules for amides.

| Predicted m/z | Proposed Fragment Ion | Formation Pathway |

| 128 | [C₇H₁₃NO + H]⁺ | Protonated Parent Molecule ([M+H]⁺) |

| 99 | [C₆H₁₂N]⁺ | Loss of formyl radical (•CHO) from [M+H]⁺ |

| 83 | [C₆H₁₁]⁺ | 1-Methylcyclopentyl cation |

| 55 | [C₄H₇]⁺ | Fragmentation of the cyclopentyl ring |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the most prominent and diagnostic absorption in the IR spectrum is the carbonyl (C=O) stretch, known as the Amide I band. For tertiary amides, this band typically appears in the region of 1630–1680 cm⁻¹. The exact position can be influenced by conjugation and hydrogen bonding, though the latter is absent in this tertiary amide.

Other important vibrational modes include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and cyclopentyl groups are expected in the 2850–3000 cm⁻¹ region. A distinct C-H stretch for the formyl proton should appear around 2750-2850 cm⁻¹.

C-N Stretching: The amide C-N stretching vibration is typically found in the 1250–1350 cm⁻¹ range.

C-H Bending: Vibrations corresponding to the bending of C-H bonds appear in the 1350–1480 cm⁻¹ region.

While IR spectroscopy relies on a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability, providing complementary information. nih.govscirp.org

Table 3: Predicted Characteristic IR Absorption Frequencies for this compound This table is predictive, based on general values for amides.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 2850–3000 | C-H Stretch | Aliphatic (Methyl, Cyclopentyl) |

| ~2750–2850 | C-H Stretch | Formyl (-CHO) |

| 1630–1680 | C=O Stretch (Amide I) | Tertiary Amide |

| 1350–1480 | C-H Bend | Aliphatic |

| 1250–1350 | C-N Stretch | Amide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The amide group is a chromophore that exhibits characteristic electronic transitions. For this compound, two primary transitions are expected:

n → π* Transition: This involves the excitation of a non-bonding electron (from the oxygen atom's lone pair) to the antibonding π* orbital of the carbonyl group. This is a relatively low-energy, weak transition, typically appearing at a longer wavelength (λₘₐₓ ≈ 210–230 nm). libretexts.orguzh.chupenn.edu

π → π* Transition: This involves the promotion of an electron from the π bonding orbital to the π* antibonding orbital of the carbonyl group. This is a high-energy, strong transition that occurs at a shorter wavelength (λₘₐₓ < 200 nm). libretexts.orguzh.chnih.gov

The position and intensity of these absorption bands can be affected by the solvent. Typically, in polar solvents, the n → π* transition undergoes a hypsochromic (blue) shift to a shorter wavelength, while the π → π* transition may experience a bathochromic (red) shift to a longer wavelength. uomustansiriyah.edu.iq

Integration of Multiple Spectroscopic Techniques for Comprehensive Structural Proof

While each spectroscopic technique provides valuable data, a conclusive and irrefutable structural determination of this compound is achieved by integrating the findings from all methods. nih.govnih.gov

The integrated workflow is as follows:

Mass Spectrometry first establishes the molecular weight and elemental formula (C₇H₁₃NO). The fragmentation pattern gives initial clues about the connectivity, such as the presence of a formyl group and a C₆H₁₁ alkyl moiety.

IR Spectroscopy confirms the presence of the key tertiary amide functional group via the strong Amide I (C=O) band and identifies aliphatic and formyl C-H bonds.

UV-Vis Spectroscopy corroborates the existence of the amide chromophore through its characteristic n → π* and π → π* electronic transitions.

NMR Spectroscopy provides the final, detailed picture. ¹H and ¹³C NMR confirm the number and types of protons and carbons, establishing the complete carbon-hydrogen framework. Advanced 2D NMR techniques (like COSY and HSQC) can be used to definitively assign all signals and confirm the connectivity between the formyl group, the nitrogen, and the 1-methylcyclopentyl substituent.

By combining the molecular formula from MS, the functional groups from IR, the chromophore from UV-Vis, and the precise atomic connectivity from NMR, a comprehensive and unambiguous structural proof for this compound is achieved.

Computational Chemistry and Theoretical Investigations of N 1 Methylcyclopentyl Formamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of its electrons. These methods are broadly categorized into semi-empirical, ab initio, and Density Functional Theory (DFT) approaches, with the latter two being the most widely used for achieving high accuracy. wavefun.com

Density Functional Theory (DFT) has become a prominent method for calculating the molecular and electronic structures of organic molecules. psu.edu It offers a favorable balance between computational cost and accuracy by approximating the complex many-electron wavefunction with the simpler electron density. psu.edu For amides similar to N-(1-Methylcyclopentyl)formamide, such as N-methylformamide (NMF) and N,N-dimethylformamide (DMF), DFT has been successfully used to determine their geometries. psu.edu

Studies on these model amides have shown that DFT calculations, using functionals like BLYP (Becke, Lee, Yang, and Parr) or hybrid functionals like B3LYP, can reproduce experimental geometries with high fidelity. psu.edu For instance, DFT calculations performed on N-methylformamide accurately predict the planarity of the amide group, a key feature resulting from the delocalization of the nitrogen lone pair into the carbonyl π-system. psu.edustackexchange.com This delocalization gives the C-N bond partial double-bond character. stackexchange.com

The application of DFT to this compound would similarly focus on optimizing its molecular geometry to find the lowest energy conformation. This would involve determining the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the 1-methylcyclopentyl group relative to the formamide (B127407) plane. The electronic structure analysis would yield properties such as the molecular orbital energies (HOMO-LUMO gap), charge distribution, and the dipole moment, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

| Parameter | Molecule | Calculated Value (BLYP/DZVP) | Experimental Value |

| C=O Bond Length | N-Methylformamide | 1.23 Å | 1.219 Å |

| C-N Bond Length | N-Methylformamide | 1.37 Å | 1.367 Å |

| N-C (methyl) Bond Length | N-Methylformamide | 1.46 Å | 1.459 Å |

| O=C-N Angle | N-Methylformamide | 124.9° | 124.7° |

| C-N-C (methyl) Angle | N-Methylformamide | 120.4° | 121.5° |

| Source: Adapted from DFT studies on N-methylformamide. psu.edu |

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations for forces with classical mechanics for nuclear motion. arxiv.org This method allows for the exploration of molecular conformational dynamics, vibrational properties, and reaction processes over time without the need for pre-parameterized force fields. arxiv.orgyoutube.com In an AIMD simulation, the forces acting on each atom are calculated "on-the-fly" at each time step using a quantum chemical method, typically DFT. arxiv.org

For this compound, an AIMD simulation could provide insights into:

Conformational Dynamics: The flexibility of the cyclopentyl ring and the rotation around the C-N bond can be simulated to understand the accessible conformations at different temperatures.

Vibrational Spectra: The Fourier transform of the atomic velocity autocorrelation function from an AIMD trajectory can be used to compute the infrared (IR) spectrum, including anharmonic effects and the influence of the molecular environment. nih.gov

Solvent Interactions: By including explicit solvent molecules in the simulation box, AIMD can model the dynamic hydrogen-bonding network and other interactions between this compound and its surroundings.

Two common approaches to AIMD are Born-Oppenheimer MD (BOMD), which performs a full electronic structure optimization at each step, and Car-Parrinello MD (CPMD), which uses an extended Lagrangian to evolve the electronic orbitals concurrently with the nuclear positions. youtube.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational quantum chemistry is widely used to predict spectroscopic parameters, which is invaluable for structure elucidation. nih.gov Nuclear Magnetic Resonance (NMR) chemical shifts are particularly important for characterizing organic molecules. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts by first computing the nuclear magnetic shielding tensors using methods like DFT with the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. umich.edu

For this compound, this process would involve:

Optimizing the molecule's geometry using DFT.

Performing an NMR shielding tensor calculation on the optimized geometry.

Calculating the shielding for TMS using the identical method.

Subtracting the calculated shielding of the target molecule's nuclei from the shielding of TMS to obtain the chemical shifts.

This predictive power is crucial for assigning signals in experimental spectra, especially for complex molecules or for distinguishing between different isomers. Studies on other organic molecules have shown that DFT methods, such as B3LYP, can predict proton and carbon chemical shifts with a good degree of accuracy. nih.gov

Table 2: Illustrative Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts (Note: This table illustrates the typical accuracy of DFT-based NMR predictions for a related amide structure, as specific computational data for this compound is not available.)

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

| C=O | 162.3 | 163.9 | +1.6 |

| N-CH₃ | 32.1 | 33.0 | +0.9 |

| Aromatic C1 | 142.2 | 143.5 | +1.3 |

| Aromatic C2 | 123.1 | 124.0 | +0.9 |

| Source: Based on general methodologies for NMR prediction. nih.govumich.edu |

Energetic Profiles and Transition State Analysis of Reactions

Theoretical chemistry is instrumental in mapping out the reaction mechanisms by calculating the energetic profiles of chemical transformations. researchgate.net This involves identifying and calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy and, thus, the reaction rate. psu.eduresearchgate.net

For a compound like this compound, computational methods could be used to investigate various reactions, such as hydrolysis, reduction, or thermal decomposition. rsc.orgnih.gov For example, a study of the hydrolysis of a formamide derivative using DFT explored multiple pathways, including direct and water-assisted mechanisms. nih.gov The calculations identified the transition state for each proposed step, such as the nucleophilic attack of water on the carbonyl carbon and the subsequent bond-breaking and bond-forming events. nih.gov

By comparing the activation energies (the energy difference between the reactants and the transition state) for different possible pathways, the most favorable reaction mechanism can be determined. researchgate.netnih.gov For instance, studies on the decomposition of formamide have used DFT to map out pathways leading to products like HCN, H₂O, and CO, revealing the energy barriers for each channel. rsc.org Such an analysis for this compound would clarify its stability and potential decomposition products.

Solvation Effects in Theoretical Models

Reactions and molecular properties are often significantly influenced by the solvent. rsc.orgresearchgate.net Therefore, incorporating solvation effects into theoretical models is crucial for obtaining results that are comparable to experiments conducted in solution. There are two main approaches to modeling solvation:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. rsc.org The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute's charge distribution and the polarized dielectric. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. rsc.org Studies on formamide have used PCM to investigate how solvents of varying polarity affect molecular geometry, vibrational frequencies, and electronic transitions. rsc.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This method is computationally more demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. nih.gov This is often handled using quantum mechanics/molecular mechanics (QM/MM) or AIMD simulations.

For this compound, theoretical models could use PCM to quickly screen the effect of different solvents on its conformational equilibrium or reaction barriers. rsc.org For a more detailed understanding of specific interactions, such as hydrogen bonding between the amide group and water or alcohol molecules, an explicit solvent model would be more appropriate. nih.gov

Potential Applications of N 1 Methylcyclopentyl Formamide in Chemical Sciences Excluding Medicinal/clinical

Role as a Synthetic Intermediate for Non-Biological Target Molecules

While specific industrial-scale applications of N-(1-Methylcyclopentyl)formamide as a synthetic intermediate are not prominent in publicly available literature, the chemical nature of N-substituted formamides makes them versatile precursors for various functional groups. The formamide (B127407) moiety can undergo several key transformations.

One significant reaction for N-substituted formamides is dehydration to form isonitriles (isocyanides). A general and efficient method involves treating the formamide with triphenylphosphine (B44618) and iodine in the presence of a tertiary amine, such as triethylamine. organic-chemistry.org This reaction proceeds under mild, ambient conditions and is tolerant of various functional groups, making it a practical route for isonitrile synthesis. organic-chemistry.org Applied to this compound, this would yield 1-isocyano-1-methylcyclopentane, a potentially useful building block in multicomponent reactions and for the synthesis of heterocyclic compounds.

Furthermore, N-substituted formamides can serve as precursors in specialized amidation reactions where the formyl group acts as a protecting group for the amine. wikipedia.org Hydrolysis of the amide bond, typically under acidic or basic conditions, would liberate the corresponding primary amine, in this case, 1-methylcyclopentanamine. This two-step process (formylation followed by deformylation) is a common strategy in organic synthesis.

Utility as a Solvent in Specific Chemical Processes

Specific studies detailing the solvent properties of this compound are scarce. However, the properties can be extrapolated from well-known formamides like N,N-dimethylformamide (DMF) and N-methylformamide (NMF). These compounds are polar, aprotic solvents with high boiling points and high dielectric constants. wikipedia.orgnih.gov This makes them excellent media for reactions that proceed through polar mechanisms, such as SN2 reactions, and for dissolving a wide range of organic and inorganic compounds, including many polymers. nih.gov

This compound would be expected to share these general characteristics:

Polarity: The amide group imparts significant polarity and a large dipole moment.

Aprotic Nature: The nitrogen atom is part of an amide and does not have easily donatable protons, making it an aprotic solvent.

High Boiling Point: Like other formamides, it is expected to have a relatively high boiling point, making it suitable for reactions requiring elevated temperatures.

The presence of the 1-methylcyclopentyl group, which is a non-polar, bulky aliphatic substituent, would differentiate its solvent properties from smaller formamides like DMF. This group might enhance its ability to dissolve non-polar compounds while retaining its capacity to solvate cations. Research on other N-alkyl substituted amides has shown that the nature of the alkyl group significantly influences solubility parameters and performance in specific applications, such as agrochemical formulations. astm.org A patent for a structurally similar compound, N-tertiary butyl-n-methyl formamide, highlights its use as a solvent, working fluid, and cleaning agent. scispace.com

Development of Derivatives for Catalysis or Materials Science

There is no specific research available on the development of derivatives from this compound for catalysis or materials science. However, the broader class of formamide derivatives is an area of active investigation. The structural characteristics of formamide derivatives are recognized as important in the design of new materials with specific properties. researchgate.net

The synthesis of formamide derivatives is often achieved using various catalysts, including Lewis acids and thiamine (B1217682) hydrochloride (Vitamin B1). researchgate.net While formamides are typically the products of these catalytic reactions, the potential exists to use complex formamide derivatives as ligands in organometallic catalysis. The nitrogen and oxygen atoms of the amide group can coordinate with metal centers, and modifications to the N-substituent (the 1-methylcyclopentyl group) could be used to tune the steric and electronic properties of a resulting catalyst. However, this remains a theoretical application for this specific compound.

Relevance in Prebiotic Chemistry Scenarios (General Formamides)

While this compound itself is not a focus of prebiotic chemistry, the simplest formamide (HCONH₂) is considered a cornerstone molecule in many origin-of-life scenarios. Its unique properties make it both a plausible reactant and a suitable reaction medium for the synthesis of life's building blocks. acs.org

Formamide is a ubiquitous molecule in the universe and its formation on a prebiotic Earth is considered highly plausible through several pathways. It is fundamentally composed of hydrogen, carbon, nitrogen, and oxygen, all essential elements for life. acs.org

One of the primary proposed routes for its formation is from the reaction of water (H₂O) with hydrogen cyanide (HCN), a simple molecule thought to be abundant on early Earth. wikipedia.org Computational and experimental studies show that formamide can be formed from various fundamental precursors like ammonia, water, and carbon monoxide. scispace.com Recent research has demonstrated that formamide can be directly synthesized from carbon dioxide (CO₂) and water over nickel-iron nitride heterostructures under mild hydrothermal conditions, simulating environments like ancient hydrothermal vents. acs.org The accumulation of formamide could have occurred in environments such as drying lagoons, where the evaporation of water would concentrate the formamide, making it available for subsequent chemical reactions.

Formamide is considered a "multifunctional tool" in prebiotic chemistry because it can act as a single carbon-and-nitrogen source for a wide array of biologically relevant molecules. acs.org When heated, especially in the presence of common minerals that would have been widespread on the early Earth, formamide condenses and rearranges to form a startling variety of biomonomers in a "one-pot" synthesis. acs.org

Research has shown that this process, fueled by energy sources like heat, UV radiation, or meteorite impacts, can produce:

Nucleobases: All four canonical RNA bases (adenine, guanine, cytosine, and uracil) and the DNA base thymine (B56734) have been synthesized from formamide with various catalysts. acs.org For instance, the mineral pyrite (B73398) (FeS₂) can catalyze the formation of purine (B94841) and adenine (B156593) from formamide in simulated hydrothermal vent conditions. acs.org

Amino Acid Derivatives: Formamide provides an excellent medium for the formation of aminonitriles, which are direct precursors to amino acids. nih.govacs.org Studies show that N-formylaminonitriles form readily from aldehydes and cyanide in a formamide solvent, providing a robust pathway to amino acid derivatives without the need for high concentrations of ammonia. acs.orgacs.org

Other Prebiotic Molecules: Beyond nucleobases and amino acid precursors, formamide chemistry can lead to carboxylic acids and sugars. acs.org It also serves as a suitable solvent for the phosphorylation of nucleosides to form nucleotides, a critical step toward the formation of RNA. acs.org

The table below summarizes some of the key prebiotic molecules synthesized from formamide under various catalytic conditions.

| Catalyst / Condition | Products Synthesized from Formamide |

| Pyrite (FeS₂) | Purine, Adenine |

| Various Metal Oxides | Purine, Pyrimidine Nucleobases |

| Montmorillonite Clays | Uracil, Hypoxanthine |

| UV light / TiO₂ | Thymine |

| Aldehydes + Cyanide (in formamide solvent) | N-formylaminonitriles (Amino Acid Precursors) |

Future Research Directions and Unaddressed Challenges

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and sustainable methods for the synthesis of N-substituted formamides, including N-(1-Methylcyclopentyl)formamide, remains an active area of research. While traditional methods often rely on stoichiometric reagents and harsh reaction conditions, future research is increasingly focused on the discovery and implementation of novel catalytic systems. The exploration of catalysts based on earth-abundant and non-toxic metals is a key priority, aiming to replace precious metal catalysts like palladium and rhodium. Furthermore, the development of heterogeneous catalysts is of great interest due to their ease of separation and recyclability, which are crucial for industrial-scale production.

Another promising avenue is the investigation of photocatalysis, which utilizes light energy to drive chemical reactions. Photocatalytic approaches could offer milder reaction conditions and unique reactivity patterns for the synthesis of this compound and its derivatives. Research in this area would involve screening new photocatalysts and optimizing reaction parameters to maximize yield and selectivity.

In-Depth Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is essential for process optimization and the rational design of new synthetic routes. While plausible mechanisms have been proposed for many reactions involving N-substituted amides, detailed kinetic and spectroscopic studies are often lacking. Future research should employ advanced analytical techniques, such as in-situ spectroscopy (e.g., NMR, IR) and isotopic labeling studies, to elucidate the intricate steps of these transformations.

Of particular interest is the detailed mechanistic study of catalytic cycles, including the identification of active catalytic species, intermediates, and transition states. This knowledge is crucial for overcoming challenges such as catalyst deactivation and byproduct formation. A deeper mechanistic understanding will enable chemists to fine-tune reaction conditions and catalyst design to achieve higher efficiency and selectivity.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry has emerged as a powerful tool for predicting the outcome of chemical reactions and for guiding the discovery of new molecules and synthetic pathways. mit.edu In the context of this compound, advanced computational modeling can be employed to predict its reactivity and to design more efficient synthetic strategies. mit.edu Techniques such as Density Functional Theory (DFT) can be used to calculate the energies of reactants, intermediates, and products, providing insights into reaction thermodynamics and kinetics.

Future research in this area will likely focus on developing more accurate and predictive computational models. mit.edu This includes modeling complex reaction environments that involve solvents, catalysts, and multiple reacting species. By simulating potential reaction pathways, computational models can help researchers identify the most promising conditions before undertaking extensive experimental work, thereby saving time and resources. mit.edu For instance, models can predict which combinations of reactants are most likely to lead to the desired product with high yield. mit.edu

Discovery of Novel Non-Biomedical Applications in Specialized Chemical Fields

While much of the research on N-substituted amides has been driven by their potential in medicinal chemistry, there is a growing interest in exploring their non-biomedical applications. The unique structural and electronic properties of this compound could make it a valuable building block or functional component in various specialized chemical fields.

For example, its potential as a ligand in coordination chemistry or as a monomer in polymer synthesis warrants investigation. The formamide (B127407) group can participate in hydrogen bonding and coordinate to metal centers, suggesting potential applications in the design of novel catalysts or functional materials. Furthermore, its role as a solvent or additive in electrochemical applications, such as in batteries or capacitors, could be another fruitful area of research. The exploration of these non-biomedical applications will require interdisciplinary collaboration and a willingness to investigate the fundamental properties of this compound in new contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.